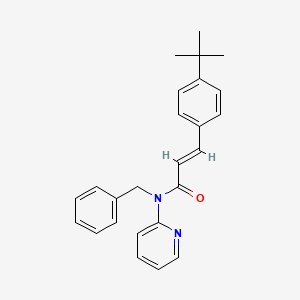

![molecular formula C25H29N3O2 B14993858 N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B14993858.png)

N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4It is primarily used for the control of a wide spectrum of sucking insects, such as aphids, mites, and whiteflies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirotetramat can be synthesized through multiple synthetic routes. One common method involves the use of 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials. The synthesis involves several steps including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .

Another method involves the use of cis-1-amino-4-methoxycyclohexane-1-carboxylic acid as a starting material. This method avoids the need for isomer separation and involves esterification, acylation, cyclization, and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The overall yield of spirotetramat can be improved by optimizing reaction conditions and reducing synthetic costs .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat undergoes various chemical reactions, including:

Oxidation: Conversion of spirotetramat to its enol form.

Reduction: Catalytic hydrogenation of intermediates during synthesis.

Substitution: Nucleophilic substitution reactions during the synthesis process.

Common Reagents and Conditions

Common reagents used in the synthesis of spirotetramat include ethyl chloroformate, 2,5-dimethylphenylacetyl chloride, and 4-methoxycyclohexan-1-one. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and cost-effectiveness .

Major Products Formed

The major product formed from these reactions is spirotetramat itself, which is a second-generation insecticide with high efficacy and safety for crops .

Scientific Research Applications

Spirotetramat has a wide range of scientific research applications, including:

Mechanism of Action

Spirotetramat acts as an acetyl-CoA carboxylase inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on and is transported both upwards and downwards through vascular bundles. In plants, it is hydrolyzed to the enol form, which is more stable due to conjugation with the amide group and the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Spiromesifen: Another keto-enol insecticide with similar properties and applications.

Spirodiclofen: A related compound used for controlling mites and other pests.

Uniqueness

Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves, providing long-lasting efficacy .

Properties

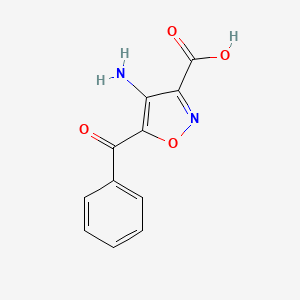

Molecular Formula |

C25H29N3O2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |

InChI |

InChI=1S/C25H29N3O2/c1-17-11-13-25(14-12-17)27-23(20-7-5-4-6-8-20)24(30)28(25)16-22(29)26-21-10-9-18(2)19(3)15-21/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |

InChI Key |

BGKYQIXYNSFLSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14993800.png)

![5-butyl-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993802.png)

![2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14993819.png)

![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)

![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993836.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)

![Methyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B14993854.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14993860.png)